molecular formula C26H30N4O3 B11407824 N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

Cat. No.: B11407824
M. Wt: 446.5 g/mol
InChI Key: DZKCSIPETPMQAS-XLNRJJMWSA-N
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Description

N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide is a complex organic compound that features an indole core, a piperazine ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-3-carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide likely involves interactions with specific molecular targets such as receptors or enzymes. The indole core is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The piperazine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide is unique due to its specific combination of an indole core, a piperazine ring, and a benzamide moiety. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds .

Properties

Molecular Formula

C26H30N4O3

Molecular Weight

446.5 g/mol

IUPAC Name

N-[(Z)-1-(1-ethylindol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C26H30N4O3/c1-4-29-18-19(20-9-5-7-11-23(20)29)17-22(26(32)30-15-13-28(2)14-16-30)27-25(31)21-10-6-8-12-24(21)33-3/h5-12,17-18H,4,13-16H2,1-3H3,(H,27,31)/b22-17-

InChI Key

DZKCSIPETPMQAS-XLNRJJMWSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C(/C(=O)N3CCN(CC3)C)\NC(=O)C4=CC=CC=C4OC

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C(C(=O)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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